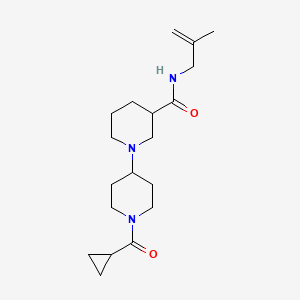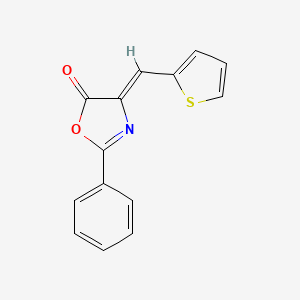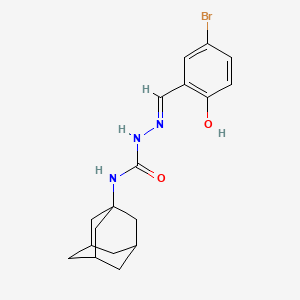
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
作用機序
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2 by binding to its active site. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide reduces the production of these prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of prostaglandins involved in inflammation and pain. Additionally, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the expression of COX-2 in various cell types.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is its selectivity for COX-2. This allows for the specific inhibition of COX-2 without affecting the production of prostaglandins involved in normal physiological processes. However, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide may not be effective in all types of inflammation, as some types may involve the production of prostaglandins by other enzymes.
List of
将来の方向性
1. Study the potential anti-cancer properties of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in various types of cancer.
2. Investigate the effects of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide on other inflammatory pathways.
3. Develop more selective COX-2 inhibitors based on the structure of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide.
4. Study the effects of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide on the immune system.
5. Investigate the potential use of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other anti-inflammatory drugs.
合成法
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 2-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-ethyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid. The acid is then converted to its corresponding sulfonyl chloride, which is reacted with ammonia to form N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide.
科学的研究の応用
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including arthritis, colitis, and asthma. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential anti-cancer properties, as COX-2 is overexpressed in many types of cancer.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16-10-11(9-14-16)20(17,18)15-12-7-5-6-8-13(12)19-4-2/h5-10,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOHNYAWIWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)

![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
